5-bromo-7-chloro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-7-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYWJPFQPXSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405324 | |
| Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-97-6 | |
| Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogenation of Indole-2,3-dione Derivatives
The primary synthetic route to 5-bromo-7-chloro-1H-indole-2,3-dione involves the halogenation of indole-2,3-dione (isatin) derivatives. This is typically achieved by introducing bromine and chlorine atoms selectively at the 5th and 7th positions of the indole ring.
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- Halogenating agents: Bromine (Br2) and chlorine (Cl2)
- Solvent: Organic solvents such as acetic acid are commonly used to facilitate the reaction
- Temperature and time: Controlled to ensure regioselectivity and avoid over-halogenation
Process:
The indole-2,3-dione is treated with bromine and chlorine under acidic conditions, allowing electrophilic aromatic substitution to occur selectively at the 5- and 7-positions. The use of acetic acid as solvent helps stabilize intermediates and promotes the reaction efficiency.
Industrial Scale Production
At an industrial scale, the halogenation process is optimized for yield and selectivity:
-
- Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, concentration, and residence time.
- Automated systems regulate the addition of halogenating agents to avoid side reactions and improve safety.
-
- Enhanced reproducibility
- Higher purity of the product
- Scalable production with minimized waste
Experimental Procedures from Literature
A related copper(I)-catalyzed synthetic procedure for indole derivatives, including halogenated isatins, provides insight into preparation and purification techniques:
-
- Starting material: Halogenated isatin derivatives (e.g., 5-bromoisatin)
- Catalyst: Copper(I) iodide (CuI)
- Base: Potassium bicarbonate (KHCO3)
- Solvent: Dimethylformamide (DMF)
- Reaction temperature: Approximately 90 °C
- Reaction time: 24 hours under nitrogen atmosphere to prevent oxidation
Purification:
After reaction completion, the mixture is quenched, filtered, and extracted with ethyl acetate and saturated sodium chloride solution. The organic layer is dried over magnesium sulfate and purified by silica gel column chromatography.Yields:
High yields (e.g., 83-98%) have been reported for related halogenated indole derivatives prepared by this method, indicating the robustness of the approach.
Data Table: Reaction Conditions and Yields for Related Halogenated Indole Derivatives
| Compound | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| This compound | Indole-2,3-dione | None (halogenation) | N/A | Acetic acid | Controlled | Variable | Not specified | Halogenation with Br2 and Cl2 |
| 5-Bromoisatin derivative (related) | 5-Bromoisatin | CuI | KHCO3 | DMF | 90 | 24 | 89 | Pd-catalyzed coupling reported |
| 1,7-Dichloroindolo[2,1-b]quinazoline-6,12-dione | 4-Chloroisatin | CuI | KHCO3 | DMF | 90 | 24 | 83 | Copper(I)-catalyzed synthesis |
| 1,7-Dibromoindolo[2,1-b]quinazoline-6,12-dione | 4-Bromo-1H-indole-2,3-dione | CuI | KHCO3 | DMF | 90 | 24 | Not specified | Similar copper-catalyzed method |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR):
Both ^1H and ^13C NMR are used to confirm the structure and purity of the synthesized compound. Chemical shifts and coupling constants provide detailed information on the substitution pattern.Thin Layer Chromatography (TLC):
Used to monitor reaction progress and confirm completion.Gas Chromatography (GC):
Employed in some studies to analyze gaseous byproducts and confirm reaction atmosphere control.Melting Point Determination:
Provides additional confirmation of compound identity and purity.
Research Findings and Notes
The regioselective halogenation of indole-2,3-dione is sensitive to reaction conditions, requiring careful control of temperature, halogen concentration, and solvent environment to achieve the desired substitution pattern without side reactions.
Copper(I)-catalyzed methods provide an alternative synthetic route for related halogenated indole derivatives, demonstrating versatility in functional group transformations and high yields.
The presence of both bromine and chlorine atoms on the indole ring enhances the compound's utility as a synthetic intermediate for further derivatization in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives .
Scientific Research Applications
5-Bromo-7-chloro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 5-Bromoindole-2,3-dione
- 7-Chloroindole-2,3-dione
- 5-Bromo-6-chloroindole-2,3-dione
Comparison: 5-Bromo-7-chloro-1H-indole-2,3-dione is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .
Biological Activity
5-Bromo-7-chloro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family, which is significant in various biological and pharmacological contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO. The compound features bromine and chlorine substituents at the 5th and 7th positions on the indole ring, respectively. This unique structure contributes to its diverse biological activities.
Target Interactions
Indole derivatives, including this compound, exhibit high affinity for various biological targets. They interact with enzymes, receptors, and other biomolecules, leading to significant changes in cellular functions. For example, they can inhibit specific kinases involved in cancer cell proliferation .
Biochemical Pathways
The compound influences several biochemical pathways:
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic signals.
- Enzyme Inhibition : It inhibits enzymes that are crucial for cancer cell metabolism and proliferation, thereby impacting tumor growth .
Cellular Effects
This compound affects various cellular processes:
- Gene Expression Modulation : The compound can alter gene expression patterns by binding to transcription factors, which may result in the upregulation or downregulation of target genes.
- Cell Signaling Pathways : It modulates key signaling pathways that regulate cell survival and proliferation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Antibacterial Effects : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
- Antifungal Properties : It also exhibits antifungal activity against Candida albicans and Fusarium oxysporum with MIC values between 16.69 to 78.23 µM .
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:
These results indicate that the compound has promising potential as an anticancer agent.
Mechanistic Insights
Research has provided insights into the molecular mechanisms through which this compound exerts its effects:
- Inhibition of Kinases : Studies have shown that it inhibits certain kinases involved in signal transduction pathways critical for cancer cell survival.
- Modulation of Metabolic Enzymes : The compound alters the activity of metabolic enzymes leading to changes in cellular metabolism and energy production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
